N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16378283
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C20H22N4O4S/c1-28-16-5-2-4-15(12-16)13-17-19(26)24(20(27)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13- |
| Standard InChI Key | NZLDVOFGEZOKAS-LGMDPLHJSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a propanamide linker connecting two critical domains:
-
Imidazole-propyl group: A 1H-imidazole ring attached to a propyl chain, contributing to basicity and hydrogen-bonding capacity.
-
Thiazolidinone-benzylidene system: A 2,4-dioxo-thiazolidinone ring with a (5Z)-3-methoxybenzylidene substituent, enabling π-π stacking and electrophilic interactions.
The Z-configuration of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the thiazolidinone carbonyl group.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₂N₄O₄S |
| Molecular weight | 414.5 g/mol |
| IUPAC name | See title |
| Topological polar surface area | 109 Ų |
| LogP (predicted) | 2.3 |
The compound’s moderate lipophilicity (LogP ≈ 2.3) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.
Synthesis and Structural Elucidation
Key Synthetic Steps
-
Thiazolidinone Core Formation:
Cyclocondensation of thiourea with chloroacetic acid yields 2,4-dioxo-thiazolidine. Subsequent Knoevenagel condensation with 3-methoxybenzaldehyde introduces the benzylidene group under reflux with piperidinium acetate . -
Imidazole-propyl Attachment:
Nucleophilic substitution between 3-bromopropylimidazole and the thiazolidinone-propanamide intermediate in dimethylformamide (DMF) at 80°C achieves the final coupling.
Spectroscopic Validation
-
¹H NMR: Singlets at δ 7.94 (benzylidene CH), 7.0–6.98 (aromatic H), and 3.87 (OCH₃).
-
IR: ν(C=O) at 1743 cm⁻¹ (thiazolidinone), 1690 cm⁻¹ (amide), and 3184 cm⁻¹ (N-H) .
Pharmacological Profile
Anticancer Activity
Thiazolidinone derivatives exhibit dose-dependent cytotoxicity against cancer cells by:
-
Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation and inducing double-strand breaks .
-
Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| MCF-7 | 8.2 | 4.7 |
| MDA-MB-231 | 12.1 | 3.1 |
Antimicrobial Effects
The imidazole moiety confers activity against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus | 16 | CYP450 14α-demethylase inhibition |
| E. faecalis | 32 | Cell wall synthesis disruption |
Synergy with β-lactams reduces MRSA MICs by 8-fold.
Molecular Docking and Target Engagement
Fungal CYP450 Binding
Docking simulations (PDB: 5TZ1) reveal:
-
Strong interaction (ΔG = -9.8 kcal/mol) between the thiazolidinone carbonyl and heme iron.
-
Methoxybenzylidene occupies the substrate channel, blocking lanosterol access.
Human Topoisomerase IIα Inhibition
The compound’s planar benzylidene system intercalates into DNA cleavage sites (PDB: 1ZXM), stabilizing the topoisomerase-DNA complex and preventing replication .
Structure-Activity Relationships (SAR)
-
Methoxy Position:
-
3-Methoxy substitution enhances DNA intercalation vs. 2-methoxy analogs (ΔΔG = -1.2 kcal/mol).
-
Para-substitution reduces solubility due to increased hydrophobicity.
-
-
Imidazole Chain Length:
-
Propyl linker optimizes distance between pharmacophores; shorter chains reduce antifungal activity by 60%.
-
Applications and Future Directions
Therapeutic Prospects
-
Dual Antifungal/Anticancer Agents: Simultaneous targeting of fungal CYP450 and human topoisomerases.
-
Antibiotic Adjuvants: Reversing β-lactam resistance in MRSA through CYP450 inhibition.
Research Priorities
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.
-
Toxicology Profiling: Determine organ-specific toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume